molecular formula C20H20N2O2S B2535129 4-butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 317338-27-5

4-butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2535129
CAS No.: 317338-27-5
M. Wt: 352.45
InChI Key: LFQVCFZVMJZYEN-UHFFFAOYSA-N
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Description

4-Butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been found to have a wide range of effects on cell function . These can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives can exhibit changes in their effects over time . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives can exhibit a range of effects at different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can be involved in a variety of metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins . This can affect the compound’s localization or accumulation within cells and tissues .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles within the cell . This can be influenced by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

Comparison with Similar Compounds

  • 4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
  • 2-(4-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
  • 2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole

Comparison: 4-Butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its butoxy group, which can enhance its lipophilicity and membrane permeability compared to other thiazole derivatives. This structural feature may contribute to its higher biological activity and better pharmacokinetic properties .

Properties

IUPAC Name

4-butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-2-3-13-24-17-11-9-16(10-12-17)19(23)22-20-21-18(14-25-20)15-7-5-4-6-8-15/h4-12,14H,2-3,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQVCFZVMJZYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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